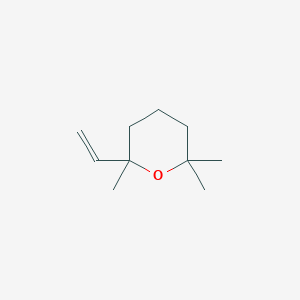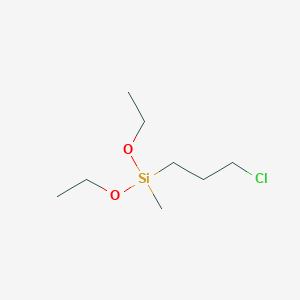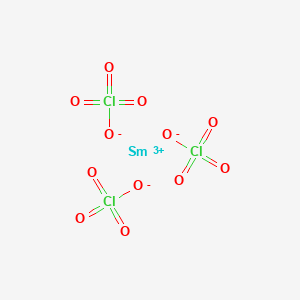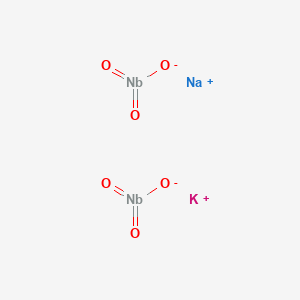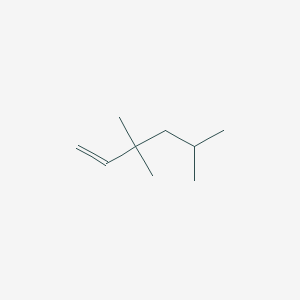
3,3,5-Trimethyl-1-hexene
Übersicht
Beschreibung
3,3,5-Trimethyl-1-hexene is a colorless liquid that is commonly used in scientific research. It is a type of alkene that is used in various applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethyl-1-hexene is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which can lead to various physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3,3,5-Trimethyl-1-hexene can have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3,5-Trimethyl-1-hexene in lab experiments is its unique properties, which make it useful in various applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,3,5-Trimethyl-1-hexene. One direction is to further investigate its mechanism of action and how it interacts with various receptors in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research could be done on its use in the production of polymers and plastics, as well as its potential use in the production of renewable energy sources.
Synthesemethoden
The synthesis of 3,3,5-Trimethyl-1-hexene can be achieved through various methods, including the Wittig reaction, Grignard reaction, and elimination reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Grignard reaction involves the reaction of an alkyl halide with magnesium to form a Grignard reagent, which is then reacted with a carbonyl compound to form an alcohol. The elimination reaction involves the removal of a leaving group from a molecule to form a double bond.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethyl-1-hexene is used in various scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used as a monomer in the production of polymers and plastics. Additionally, it is used in the production of surfactants, which are used in various industries such as cosmetics and detergents.
Eigenschaften
IUPAC Name |
3,3,5-trimethylhex-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h6,8H,1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWSKMAPDHZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158620 | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5-Trimethyl-1-hexene | |
CAS RN |
13427-43-5 | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





